

(-)-Dihydrocarveol: A Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structural features of **(-)-Dihydrocarveol**. The information is compiled from various scientific sources and is intended to support research and development activities. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided for key characterization methods.

Chemical Structure and Identification

(-)-Dihydrocarveol, a p-menthane monoterpenoid, is the dihydro derivative of carveol.[1] Its structure consists of a cyclohexane ring substituted with a methyl group and an isopropenyl group. The stereochemistry of the chiral centers is crucial for its specific properties.

The IUPAC name for the specific enantiomer **(-)-Dihydrocarveol** is (1R,2R,5R)-2-methyl-5-(1-methylethenyl)cyclohexanol.[1]

Table 1: Compound Identification



Identifier	Value
IUPAC Name	(1R,2R,5R)-2-methyl-5-(1- methylethenyl)cyclohexanol
Synonyms	(1R,2R,5R)-5-Isopropenyl-2- methylcyclohexanol, I-Dihydrocarveol
CAS Number	20549-47-7[2]
Molecular Formula	C10H18O[2]
Molecular Weight	154.25 g/mol [2]
InChI Key	KRCZYMFUWVJCLI-OPRDCNLKSA-N
SMILES	C[C@@H]1CCINVALID-LINKC(C)=C

Physicochemical Properties

(-)-Dihydrocarveol is a colorless to pale straw-colored liquid with a sweet-woody and somewhat spicy odor. It is a combustible liquid and should be handled with appropriate safety precautions.

Table 2: Physicochemical Data for (-)-Dihydrocarveol



Property	Value
Boiling Point	224-225 °C (lit.)
Density	0.926 g/mL at 20 °C (lit.)
Refractive Index (n20/D)	1.476-1.479
Optical Activity ([α]20/D)	-20±1°, neat
Flash Point	90 °C (194 °F) - closed cup
Vapor Pressure	0.1 mm Hg at 20 °C
Water Solubility	426.5 mg/L at 25 °C (estimated)
Solubility	Soluble in alcohol and most fixed oils; insoluble in water.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (-)-**Dihydrocarveol**. Below are key spectroscopic data points.

Table 3: Spectroscopic Data for Dihydrocarveol Isomers



Spectroscopic Technique	Data
¹H NMR (500 MHz, CDCl₃)	δ (ppm): 4.70 (m, 2H, =CH ₂), 3.42 (m, 1H, CHOH), 2.0-1.2 (m, 8H, ring protons), 1.74 (s, 3H, =C-CH ₃), 0.92 (d, 3H, CH-CH ₃) (Predicted and literature values for related isomers)
¹³ C NMR (125 MHz, CDCl ₃)	δ (ppm): 149.8 (C=CH ₂), 109.0 (C=CH ₂), 76.8 (CH-OH), 44.5, 40.9, 40.4, 33.6, 31.5 (ring carbons), 21.2 (CH-CH ₃), 18.7 (=C-CH ₃) (Values for (1R,2R,4R)-dihydrocarveol)
Mass Spectrometry (GC-MS)	Major fragments (m/z): 136 (M-H ₂ O) ⁺ , 121, 107, 93, 81
Infrared (IR) Spectroscopy	Characteristic peaks (cm ⁻¹): ~3370 (O-H stretch), ~2920 (C-H stretch), ~1645 (C=C stretch), ~885 (C=CH ₂ bend)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **(-)-Dihydrocarveol**.

Synthesis of (-)-Dihydrocarveol from (-)-Carvone

Objective: To synthesize **(-)-Dihydrocarveol** by the stereoselective reduction of the carbonyl group of **(-)-Carvone**.

Materials:

- (-)-Carvone
- Sodium borohydride (NaBH₄)
- Methanol
- · Diethyl ether



- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve (-)-Carvone in methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (-)-Dihydrocarveol.



 The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Protocols

Objective: To confirm the structure of the synthesized (-)-Dihydrocarveol.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR: Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
- ¹³C NMR: Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 5-second relaxation delay, and 1024 scans.
- Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Objective: To assess the purity and confirm the molecular weight of the synthesized **(-)- Dihydrocarveol**.

Instrumentation: GC-MS system with a capillary column (e.g., DB-5 or equivalent).

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent such as diethyl ether or dichloromethane.
- · GC Conditions:
 - Injector Temperature: 250 °C



- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 amu.
 - Ion Source Temperature: 230 °C.
- Analysis: Inject the sample and acquire the data. Compare the resulting mass spectrum with a reference spectrum if available.

Biological Activity and Metabolism

While research into the specific interactions of **(-)-Dihydrocarveol** with mammalian signaling pathways is limited in publicly available literature, some studies have explored its metabolism in microorganisms. One such pathway is the degradation of dihydrocarveol by Rhodococcus erythropolis.

Microbial Metabolism of Dihydrocarveol

The following diagram illustrates the metabolic pathway of dihydrocarveol in Rhodococcus erythropolis. This bacterium can utilize dihydrocarveol as a sole source of carbon and energy.



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